N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Catalog No.
S12644362
CAS No.
M.F
C20H18N4O2
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indol...

Product Name

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

IUPAC Name

N-[2-(1H-indole-6-carbonylamino)ethyl]-1H-indole-3-carboxamide

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H18N4O2/c25-19(14-6-5-13-7-8-21-18(13)11-14)22-9-10-23-20(26)16-12-24-17-4-2-1-3-15(16)17/h1-8,11-12,21,24H,9-10H2,(H,22,25)(H,23,26)

InChI Key

FNANBEFNZVTAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family, characterized by a complex structure that includes an indole core, a carbonyl group, and an aminoethyl side chain. The molecular formula of this compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of 346.4 g/mol . The indole moiety is notable for its presence in various biologically active compounds, including neurotransmitters and pharmaceuticals, making this compound a significant candidate in medicinal chemistry.

The chemical behavior of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can be influenced by its functional groups. Indoles generally participate in several types of reactions, including:

  • Electrophilic Aromatic Substitution: The indole ring can undergo substitution reactions at the 2 or 3 positions.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.
  • Amide Bond Formation: The carboxamide group allows for further derivatization through peptide coupling reactions.

These reactions expand the utility of the compound in creating diverse derivatives for research and applications.

Research indicates that N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide exhibits significant biological activities. Indoles are often associated with various pharmacological effects, including:

  • Anticancer Activity: Some studies suggest that compounds with indole structures may inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may have potential in reducing inflammation through modulation of inflammatory pathways.
  • Neuroprotective Properties: Given the role of indoles in neurotransmitter function, this compound could have implications in neuroprotection.

The synthesis of N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide can be achieved through several synthetic routes. Common methods include:

  • Condensation Reactions: Combining indole derivatives with appropriate carbonyl compounds and amino acids under specific conditions to form the desired amide.
  • Multi-step Synthesis: Involves the formation of intermediates that are subsequently transformed into the target compound through a series of reactions.
  • Automated Synthesis: Industrial applications may utilize automated systems to enhance efficiency and yield.

N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide has several applications, particularly in medicinal chemistry. Its potential uses include:

  • Drug Development: As a lead compound for designing new pharmaceuticals targeting various diseases.
  • Biochemical Research: Investigating its mechanisms of action and interactions with biological pathways.
  • Agricultural Chemistry: Exploring its potential as a plant growth regulator due to its structural similarities to natural auxins.

Interaction studies involving N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide focus on its binding affinities and mechanisms of action. Techniques such as molecular docking and receptor-ligand interaction assays are commonly employed to elucidate how the compound modulates biological pathways. Understanding these interactions is crucial for optimizing its therapeutic potential and designing more effective analogs.

Several compounds share structural similarities with N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-MethoxyindoleMethoxy group at C5Known for anti-inflammatory properties
Indoleacetic AcidIndole with acetic acidPlant growth regulator; auxin
3-Indolylacetic AcidIndole with propionic acidPlant growth regulator; auxin-like activity
N-{2-[4-(1H-Indol-3-carbonyl)amino]ethyl}-1H-indole-2-carboxamideSimilar indole corePotentially enhanced activity against specific cancer types
5-Chloro-N-(2-aminoethyl)-1H-indole-2-carboxamideChlorinated variantDifferent pharmacological profile due to chlorine substitution
4-Methyl-N-(2-aminoethyl)-1H-indole-2-carboxamideMethyl-substitutedAltered solubility and bioavailability characteristics

These similar compounds highlight the diverse functionalities that can arise from modifications to the indole structure, showcasing how slight changes can lead to significant differences in biological activity and application potential. The unique combination of functional groups in N-{2-[(1H-indol-6-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide distinguishes it from these analogs, potentially leading to unique mechanisms of action and efficacy profiles.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

346.14297583 g/mol

Monoisotopic Mass

346.14297583 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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